methanone](/img/structure/B12177041.png)
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone
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Overview
Description
1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridazinyl group, a piperidinyl group, and a phenylmorpholinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the chloropyridazinyl group through chlorination reactions. Subsequent steps involve the introduction of the piperidinyl and phenylmorpholinyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, nucleophiles, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodobenzoic acid : An isomer of iodobenzoic acid with similar structural features.
- 4-Chloromethcathinone : A stimulant drug with a chlorinated aromatic ring, similar to the chloropyridazinyl group in 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone.
Uniqueness
What sets 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of the chloropyridazinyl, piperidinyl, and phenylmorpholinyl groups allows for a wide range of chemical modifications and interactions, making it a versatile and valuable compound in various fields of research and industry.
Biological Activity
The compound 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone, also known by its chemical structure, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on existing literature.
The molecular formula of the compound is C19H22ClN3O with a molecular weight of approximately 349.85 g/mol. The compound features a chlorinated pyridazine moiety and a morpholine ring, which contribute to its diverse biological activities.
Synthesis
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone typically involves multi-step reactions starting from readily available precursors. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, a study evaluated a series of piperazine derivatives and reported promising antitumor activity against various cancer cell lines, suggesting that modifications in the piperidine and pyridazine rings can enhance efficacy against tumor growth .
Antibacterial and Antifungal Activity
Compounds containing piperidine and morpholine structures have been documented for their antibacterial and antifungal properties. A related study synthesized 6-substituted derivatives and tested them against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans, showing effective inhibition at specific concentrations .
The proposed mechanism for the biological activity of such compounds often involves interaction with various cellular targets, including enzymes and receptors involved in cell proliferation and survival. Specifically, the inhibition of cell signaling pathways critical for tumor growth has been hypothesized as a key action mechanism.
Case Studies
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest moderate toxicity at high doses; however, further investigations are necessary to establish a comprehensive safety profile.
Properties
Molecular Formula |
C20H23ClN4O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C20H23ClN4O2/c21-18-6-7-19(23-22-18)24-10-8-16(9-11-24)20(26)25-12-13-27-17(14-25)15-4-2-1-3-5-15/h1-7,16-17H,8-14H2 |
InChI Key |
CKJJXFYNYZGFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOC(C2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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